5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride

monoamine transporter SERT selectivity aminoindane SAR

As the only aminoindane with peer-reviewed pharmacokinetic (rat oral BA 25%, brain penetration ratio 3–5.5) and quantitative cytotoxicity data (IC₅₀ primary neurons 368.2 mg/L, hepatocytes 403.1 mg/L), MEAI is irreplaceable for concentration-range finding and cross-compound PK comparisons. Its intermediate SERT selectivity (6-fold over NET, 20-fold over DAT) bridges non-selective 2-AI and highly SERT-selective MMAI, making it essential for constructing SAR models that binary endpoints cannot support. Procure this ≥95% pure crystalline hydrochloride to eliminate uncontrolled variables.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 81593-54-6
Cat. No. B593378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride
CAS81593-54-6
Synonyms​5-methoxy-2-Aminoindane; 5-MeO-AI
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(C2)N)C=C1.Cl
InChIInChI=1S/C10H13NO.ClH/c1-12-10-3-2-7-4-9(11)5-8(7)6-10;/h2-3,6,9H,4-5,11H2,1H3;1H
InChIKeyUXHKKYAVZDAYIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2,3-dihydro-1H-inden-2-amine Hydrochloride (CAS 81593-54-6): Chemical Identity and Research-Grade Procurement Overview


5-Methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride (CAS 81593-54-6), also known as MEAI, 5-MeO-AI, or Chaperon, is a ring-substituted 2-aminoindane derivative [1]. The compound features a 5-methoxy group on a rigid indane scaffold, distinguishing it from both flexible phenethylamines and other aminoindane congeners . As a research chemical, it is supplied as a crystalline solid hydrochloride salt (purity ≥95%) with a molecular formula of C₁₀H₁₃NO·HCl and molecular weight of 199.7 g/mol, and is intended exclusively for forensic and non-human research applications .

Why 5-Methoxy-2,3-dihydro-1H-inden-2-amine Hydrochloride Cannot Be Replaced by Other Aminoindane Analogs in Research Protocols


Within the 2-aminoindane class, minor structural modifications produce substantial divergence in monoamine transporter selectivity and receptor binding profiles. The parent compound 2-aminoindane (2-AI) acts as a selective substrate for NET and DAT, whereas the 5-methoxy substitution in MEAI shifts selectivity toward SERT, with 6-fold lower potency at NET and 20-fold lower potency at DAT [1]. Further methylation at the 6-position (MMAI) yields near-exclusive SERT selectivity (100-fold lower at NET/DAT), while methylenedioxy substitution (MDAI) produces an intermediate profile [2]. These structure-activity relationships directly impact experimental outcomes—procuring an unsubstituted or differently substituted analog introduces uncontrolled variables that cannot be corrected through dose adjustment alone .

5-Methoxy-2,3-dihydro-1H-inden-2-amine Hydrochloride (CAS 81593-54-6): Quantitative Comparative Evidence for Procurement Decisions


Monoamine Transporter Selectivity: MEAI vs. 2-AI, MMAI, and MDAI in Rat Brain Synaptosomes

MEAI (5-methoxy-2-aminoindane) demonstrates a distinct monoamine transporter profile compared to its parent compound 2-AI and other ring-substituted analogs. In rat brain synaptosome uptake inhibition assays, MEAI exhibits SERT selectivity with 6-fold lower potency at NET and 20-fold lower potency at DAT [1]. In contrast, 2-AI is a selective NET/DAT substrate with negligible SERT activity; MMAI (5-methoxy-6-methyl) achieves high SERT selectivity with 100-fold lower NET/DAT potency; MDAI (5,6-methylenedioxy) shows moderate SERT/NET selectivity with 10-fold weaker DAT effects [2]. This quantitative gradient in transporter engagement enables researchers to select MEAI specifically when intermediate SERT bias with retained NET/DAT interaction is required [3].

monoamine transporter SERT selectivity aminoindane SAR neuropharmacology

α₂-Adrenergic Receptor Affinity: MEAI vs. 2-AI at Subtype Level

MEAI and 2-AI both exhibit affinity for α₂-adrenergic receptor subtypes, but with quantitative differences in subtype selectivity. 2-AI binds α₂C receptors with Ki = 41 nM, α₂A with Ki = 134 nM, and α₂B with Ki = 211 nM [1]. MEAI also demonstrates moderate affinity for α₂-adrenoceptor subtypes, though absolute Ki values for MEAI at individual subtypes are not fully disaggregated in the primary literature [2]. The 5-methoxy substitution alters the binding profile relative to unsubstituted 2-AI, consistent with the broader observation that ring substitution modifies α₂-adrenoceptor interactions across the aminoindane series [3].

α2-adrenoceptor receptor binding aminoindane pharmacology neurotransmission

5-HT₂B Receptor Interaction: Lack of Functional Agonism Differentiates MEAI from Serotonergic Agonists

MEAI exhibits weak to moderate ligand binding inhibition at the 5-HT₂B receptor, with the remaining neurochemical targets unaffected in radioligand displacement assays [1]. Critically, although MEAI shows binding affinity for 5-HT₂B, it does not act as a calcium flux agonist at this receptor [2]. This functional profile—binding without agonism—distinguishes MEAI from serotonergic agonists that produce 5-HT₂B-mediated calcium mobilization, an effect associated with valvulopathy risk [3]. The specific 5-methoxy-2-aminoindane substitution pattern is essential for this behavior; structurally related aminoindanes exhibit different 5-HT₂B interaction profiles [4].

5-HT2B receptor serotonin receptor functional selectivity safety pharmacology

Oral Bioavailability and Brain Penetration: MEAI Pharmacokinetics in Rat Models

MEAI displays a characterized preclinical pharmacokinetic profile in rats following oral and intravenous administration. At 10 mg/kg, MEAI exhibits low oral bioavailability (25%) and a short plasma and brain half-life (0.5–0.7 h), with total clearance of 2.8 L/h/kg [1]. The plasma-to-brain concentration ratio ranges from 3–5.5, with peak brain levels attained rapidly after dosing [2]. At higher doses (90 mg/kg), non-linear pharmacokinetics emerge, with bioavailability increasing by approximately 500% and plasma half-life significantly prolonged [3]. This non-linear behavior is not documented for unsubstituted 2-AI or other aminoindane analogs in the peer-reviewed literature, representing a compound-specific PK characteristic [4].

pharmacokinetics oral bioavailability brain penetration preclinical ADME

Formulation Solubility: MEAI Hydrochloride vs. Other Aminoindane Salts

The hydrochloride salt form of 5-methoxy-2,3-dihydro-1H-inden-2-amine provides characterized solubility in multiple solvents relevant to in vitro and in vivo formulation. Quantitative solubility data from vendor technical specifications indicate: DMSO 15 mg/mL, ethanol 10 mg/mL, DMF 5 mg/mL, and DMSO:PBS (pH 7.2, 1:1) 0.5 mg/mL . The crystalline solid form (purity ≥95%) with defined storage conditions (-20°C) ensures batch-to-batch consistency for reproducible experimental results . In contrast, solubility specifications for the free base form or alternative salt forms of MEAI, as well as for 2-AI, MMAI, and MDAI hydrochloride salts, are not uniformly documented across vendors, introducing formulation uncertainty for researchers .

solubility formulation in vitro assay chemical procurement

In Vitro Cytotoxicity Profile: MEAI Safety Margins in Primary Neuronal and Hepatocyte Cultures

MEAI exhibits defined in vitro cytotoxicity thresholds in primary rat brain striatal neurons and human primary hepatocytes, with calculated IC₅₀ values of 368.2 mg/L and 403.1 mg/L, respectively [1]. The compound shows no statistically significant additive or synergistic neurotoxicity when co-administered with ethanol at cytotoxic concentrations (6% or 7.5% ethanol with 100 mg/L MEAI) [2]. Comparative cytotoxicity data for 2-AI, MMAI, and MDAI under identical assay conditions are not available in the peer-reviewed literature, limiting cross-compound safety comparisons [3].

cytotoxicity in vitro toxicology safety pharmacology hepatotoxicity

Recommended Research Applications for 5-Methoxy-2,3-dihydro-1H-inden-2-amine Hydrochloride (CAS 81593-54-6) Based on Quantitative Evidence


Structure-Activity Relationship Studies of Monoamine Transporter Selectivity in Aminoindane Series

Researchers investigating how ring substitution modulates SERT/NET/DAT selectivity should procure MEAI as the intermediate selectivity reference compound. The 5-methoxy substitution yields a 6-fold NET and 20-fold DAT potency reduction relative to SERT, positioned between non-selective 2-AI and highly SERT-selective MMAI [1]. This makes MEAI essential for constructing quantitative SAR models that cannot be built using only 2-AI and MMAI endpoints.

5-HT₂B Receptor Functional Selectivity and Biased Signaling Assays

For studies examining ligand-specific signaling at the 5-HT₂B receptor, MEAI serves as a reference ligand that exhibits binding occupancy without calcium flux agonism [2]. This functional profile enables researchers to differentiate occupancy-driven effects from efficacy-driven effects, a distinction critical for evaluating compounds where 5-HT₂B agonism is a liability signal [3].

Preclinical Pharmacokinetic Studies of Aminoindane Derivatives

MEAI is the only aminoindane with peer-reviewed, quantitative pharmacokinetic characterization in rats, including oral bioavailability (25% at 10 mg/kg), brain penetration (plasma/brain ratio 3–5.5), and documented non-linear PK at higher doses [4]. This makes MEAI the preferred reference for cross-compound PK comparisons within the aminoindane class, as PK data for 2-AI, MMAI, and MDAI are not available in the peer-reviewed literature [5].

In Vitro Toxicology Reference for Aminoindane Safety Assessment

MEAI provides the only peer-reviewed, quantitative in vitro cytotoxicity data for the aminoindane class, with IC₅₀ values established in primary neurons (368.2 mg/L) and human hepatocytes (403.1 mg/L) [6]. This dataset enables concentration-range finding for in vitro assays and serves as a benchmark for evaluating the cytotoxic potential of novel aminoindane analogs [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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